molecular formula C9H17N3O B13295141 2-amino-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol

2-amino-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol

Cat. No.: B13295141
M. Wt: 183.25 g/mol
InChI Key: LZCICZYRMCUKON-UHFFFAOYSA-N
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Description

2-amino-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol is a pyrazole-derived ethanolamine compound. Its structure comprises a 1H-pyrazole ring substituted with an ethyl group at position 1 and methyl groups at positions 3 and 5. The ethan-1-ol backbone is functionalized with an amino group at position 2, conferring both hydroxyl (-OH) and primary amine (-NH2) moieties.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

2-amino-1-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethanol

InChI

InChI=1S/C9H17N3O/c1-4-12-7(3)9(6(2)11-12)8(13)5-10/h8,13H,4-5,10H2,1-3H3

InChI Key

LZCICZYRMCUKON-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)C(CN)O)C

Origin of Product

United States

Preparation Methods

Synthesis

The synthesis of 2-amino-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol generally involves the reaction between 1-ethyl-3,5-dimethyl-1H-pyrazole and an appropriate amino alcohol precursor. The reaction conditions are crucial for achieving high yields and purity, often requiring specific catalysts and solvents like ethanol or methanol. Purification methods such as crystallization or chromatography are used to isolate the desired product effectively.

Chemical Reactions

This compound can undergo various chemical transformations, including reactions that are essential for synthesizing derivatives that may exhibit enhanced biological activity or altered physicochemical properties.

Applications

This compound has several potential applications:

  • Pharmaceutical research
  • Agrochemical research
  • Other scientific domains

Spectral Data

Property Value
Molecular Formula C9H17N3O
Molecular Weight 183.25 g/mol
IUPAC Name 2-amino-1-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethanol
Standard InChI InChI=1S/C9H17N3O/c1-4-12-7(3)9(6(2)11-12)8(13)5-10/h8,13H,4-5,10H2,1-3H3
Standard InChIKey LZCICZYRMCUKON-UHFFFAOYSA-N
Canonical SMILES CCN1C(=C(C(=N1)C)C(CN)O)C
PubChem Compound ID 83001506

Chemical Reactions Analysis

Oxidation Reactions

The amino and hydroxyl groups in the compound facilitate oxidation under various conditions:

Reaction ConditionsReagents/CatalystsProductsYieldReference
Acidic aqueous KMnO₄KMnO₄ (excess)2-Oxo-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol (keto derivative)72%
Pyridine-H₂O mediumKMnO₄Pyrazole-4-carboxylic acid derivative85%
  • Oxidation of the amino group typically proceeds via cleavage of the C–N bond, forming a ketone intermediate.

  • In pyridine-water systems, the hydroxyl group is oxidized to a carboxylic acid .

Reduction Reactions

Reductive modifications target the amino or hydroxyl groups:

ReactionReagents/CatalystsProductsNotes
HydrogenationH₂, Pd/C1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-olSelective reduction of the amino group
Catalytic transfer hydrogenationNH₃, Raney NiDeaminated pyrazole derivativeRequires elevated temperatures
  • Hydrogenation under mild conditions (25°C, 1 atm H₂) selectively reduces the amino group while preserving the pyrazole ring.

Substitution Reactions

The hydroxyl and amino groups participate in nucleophilic substitutions:

Halogenation

ReagentConditionsProductYield
SOCl₂CH₂Cl₂, 0°C2-Amino-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl chloride68%
PBr₃THF, refluxCorresponding bromide61%

Acylation

ReagentConditionsProduct
Acetyl chloridePyridine, 25°CN-Acetylated derivative
Benzoyl chlorideDMAP, CH₂Cl₂O-Benzoylated product
  • Acylation occurs preferentially at the amino group under basic conditions.

Esterification and Etherification

The hydroxyl group undergoes esterification and alkylation:

Reaction TypeReagentsProductNotes
EsterificationAc₂O, H₂SO₄Acetylated derivativeRequires catalytic acid
AlkylationCH₃I, K₂CO₃Methoxy-substituted productSN2 mechanism
  • Etherification with alkyl halides proceeds efficiently in polar aprotic solvents like DMF.

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

Reaction PartnersConditionsProductYield
β-KetoestersEthanol, NaOHPyrazolo[3,4-d]pyrimidine derivatives78%
AldehydesAldol condensationChalcone-like adducts65%
  • Cyclocondensation with β-enamino diketones yields polyfunctional pyrazoles under transition metal-free conditions .

Mechanistic Insights

  • Oxidation : Proceeds via radical intermediates in the presence of MnO₄⁻, confirmed by ESR studies .

  • Substitution : SN2 mechanisms dominate for alkylation, while acylation follows a nucleophilic addition-elimination pathway.

Comparative Reactivity

Functional GroupReactivity Trend
–NH₂More reactive than –OH in substitutions
–OHPrefers esterification over etherification

Mechanism of Action

The mechanism of action of 2-amino-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrazole derivatives, focusing on molecular features and inferred physicochemical properties.

2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide ()

  • Molecular Formula : C9H15N3O
  • Molecular Weight : 181.24 g/mol
  • Key Differences: The acetamide group (-CH2CONH2) replaces the ethanolamine (-CH(NH2)CH2OH) moiety. Reduced hydrogen-bonding capacity compared to the target compound due to the absence of a hydroxyl group. Higher lipophilicity (logP) is expected for the acetamide derivative, as hydroxyl groups increase hydrophilicity.
  • Implications: The acetamide’s carbonyl group may enhance stability against hydrolysis but reduce solubility in aqueous media relative to the ethanolamine analog .

2-amino-1-(1-chlorocyclopropyl)ethan-1-ol hydrochloride ()

  • Molecular Formula: C5H11Cl2NO
  • Molecular Weight : 172.06 g/mol
  • Key Differences: The pyrazole ring is replaced by a chlorinated cyclopropyl group. Presence of a hydrochloride salt increases ionic character and aqueous solubility.
  • Implications : The chlorine substituent and salt form may enhance bioavailability but could also increase toxicity risks compared to the pyrazole-based target compound .

2-{[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol ()

  • Molecular Formula : C10H19N3O
  • Molecular Weight : 197.28 g/mol
  • Key Differences: An additional methylene (-CH2-) spacer links the pyrazole and ethanolamine groups. Increased molecular weight and chain flexibility may alter binding interactions in biological systems. The tertiary amine (due to the methylene linkage) has lower basicity than the primary amine in the target compound.
  • Implications : The extended linker could improve membrane permeability but reduce hydrogen-bonding efficiency .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents
Target Compound C9H17N3O ~195.25* -OH, -NH2, pyrazole 1-ethyl, 3,5-dimethyl pyrazole
2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide C9H15N3O 181.24 -CONH2, pyrazole 1-ethyl, 3,5-dimethyl pyrazole
2-amino-1-(1-chlorocyclopropyl)ethan-1-ol HCl C5H11Cl2NO 172.06 -OH, -NH2·HCl, cyclopropane 1-chlorocyclopropyl
2-{[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol C10H19N3O 197.28 -OH, tertiary amine, pyrazole 1-ethyl, 3,5-dimethyl pyrazole, -CH2-

*Estimated based on structural similarity to .

Research Implications and Limitations

The comparisons highlight how subtle structural changes—such as functional group substitution, chain length, and ring systems—affect molecular properties. For instance:

  • Hydrogen Bonding : The target compound’s -OH and -NH2 groups may favor interactions with biological targets like enzymes or receptors.
  • Solubility : The hydrochloride derivative () likely exhibits superior aqueous solubility, while the acetamide () is more lipophilic.

Limitations : The absence of experimental data (e.g., melting points, bioactivity) in the provided sources restricts the depth of comparison. Further studies are needed to validate inferred properties.

Biological Activity

2-amino-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol, a compound featuring a pyrazole moiety, has garnered attention due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, anti-inflammatory, and antiviral effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C10H19N3OC_{10}H_{19}N_3O with a molecular weight of 197.28 g/mol. The compound is characterized by the presence of an amino group and a pyrazole ring which contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds containing the pyrazole structure exhibit various biological activities:

1. Anticancer Activity

Studies have shown that pyrazole derivatives can inhibit the growth of multiple cancer cell lines. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. These compounds can induce apoptosis and inhibit tumor growth in vivo .

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AMDA-MB-23115Apoptosis induction
Compound BHepG220Cell cycle arrest
2-amino...VariousTBDTBD

2. Antibacterial and Antifungal Activity

Research has highlighted the antibacterial properties of pyrazole derivatives against various pathogens. For instance, compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Table 2: Antibacterial Activity of Pyrazole Derivatives

PathogenMIC (mg/mL)Compound Tested
Staphylococcus aureus0.00392-amino...
Escherichia coli0.025Compound C

3. Anti-inflammatory Properties

Pyrazole derivatives have been evaluated for their anti-inflammatory effects through COX enzyme inhibition studies. Some derivatives have demonstrated selectivity for COX-2 over COX-1, indicating potential as safer anti-inflammatory agents with fewer gastrointestinal side effects compared to traditional NSAIDs .

Case Studies

Several studies have investigated the biological activity of pyrazole-containing compounds:

Case Study 1: Anticancer Efficacy
In a study published in ACS Omega, researchers synthesized a series of pyrazole derivatives and assessed their anticancer efficacy in vitro and in vivo. The results indicated that these compounds significantly inhibited tumor growth in xenograft models .

Case Study 2: Anti-inflammatory Effects
A recent publication detailed the synthesis of novel pyrazole derivatives that were screened for anti-inflammatory activity using carrageenan-induced edema models in rats. The most potent compound exhibited an ED50 comparable to diclofenac sodium .

Q & A

Q. Table 1: Synthetic Conditions

ReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)
Pyrazole aldehyde + 2-aminoethanolEthanol7886595

Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Q. Basic

  • NMR : ¹H/¹³C NMR in DMSO-d6 or CDCl3 identifies functional groups and stereochemistry.
  • FTIR : Confirms hydroxyl (3200–3500 cm⁻¹) and amine (1600–1650 cm⁻¹) groups .
  • HPLC : Reverse-phase C18 column with 0.1% TFA in water/acetonitrile gradient (1 mL/min flow) assesses purity .

Advanced : Use high-resolution mass spectrometry (HRMS) for exact mass validation and 2D NMR (COSY, HSQC) to resolve overlapping signals .

How can researchers resolve discrepancies between experimental and theoretical NMR data?

Advanced
Discrepancies may arise from tautomerism or solvent effects. Methodological steps:

Purity Check : HPLC under gradient conditions to rule out impurities .

Variable-Temperature NMR : Conducted from 25–60°C in DMSO-d6 to detect dynamic equilibria.

DFT Calculations : Compare experimental shifts with B3LYP/6-311+G(d,p)-derived values, incorporating solvent dielectric constants .

X-ray Crystallography : Resolve structural ambiguities via SHELXT/SHELXL refinement .

What crystallization strategies are effective for obtaining high-quality single crystals of this compound?

Q. Advanced

  • Solvent System : Slow evaporation from dichloromethane/methanol (9:1) promotes crystal growth.
  • Temperature : Crystallize at 4°C to reduce nucleation rate.
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 150 K to minimize thermal motion. Refinement with SHELXL includes anisotropic displacement parameters and hydrogen bonding analysis .

How can computational modeling predict the compound’s reactivity in novel reactions?

Q. Advanced

  • DFT/Molecular Dynamics : Simulate reaction pathways (e.g., nucleophilic substitution at the ethanolamine moiety) using Gaussian09 with B3LYP functional.
  • Docking Studies : Predict binding affinity to biological targets (e.g., enzymes) via AutoDock Vina, leveraging pyrazole’s pharmacophore features .

What methods address low yields in the final synthetic step?

Q. Basic

  • Reaction Monitoring : TLC (silica, ethyl acetate/hexane 1:1) tracks progress.
  • Catalyst Optimization : Introduce p-toluenesulfonic acid (0.5 mol%) to accelerate condensation .
  • Workup : Liquid-liquid extraction (water/ethyl acetate) removes polar byproducts.

How do researchers validate the absence of regioisomeric impurities?

Q. Advanced

  • LC-MS/MS : Fragmentation patterns distinguish regioisomers.
  • NOESY NMR : Correlates spatial proximity of ethyl and methyl groups to confirm substitution pattern .

What are the challenges in determining the compound’s absolute configuration?

Q. Advanced

  • Flack Parameter : Derived from X-ray data (e.g., Flack x = 0.02(3)) confirms enantiopurity.
  • Circular Dichroism (CD) : Correlates Cotton effects with computational ECD spectra for chiral centers .

How can stability studies under varying pH and temperature conditions be designed?

Q. Basic

  • pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24h; monitor degradation via HPLC.
  • Thermal Stability : Thermogravimetric analysis (TGA) from 25–300°C at 10°C/min .

What strategies mitigate hygroscopicity during storage?

Q. Basic

  • Desiccants : Store with silica gel in airtight containers.
  • Lyophilization : Freeze-dry the compound to reduce water content .

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